
Cy5-Amine chloride hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-Amine chloride hydrochloride typically involves the reaction of Cyanine5 dye with amine groupsThis method allows for the efficient coupling of the dye with terminal alkynes .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: Cy5-Amine chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can react with carboxyl groups to form stable amide bonds.
Oxidation and Reduction Reactions: The dye can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Carboxyl-Containing Compounds: For coupling reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products: The major products formed from these reactions include various labeled biomolecules and polymers, which are used in imaging and diagnostic applications .
Scientific Research Applications
Cy5-Amine chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
The mechanism of action of Cy5-Amine chloride hydrochloride involves its ability to absorb light at a specific wavelength and emit fluorescence. The dye’s fluorescence properties are influenced by its electronic environment, which can change based on the molecular interactions and conformations of the labeled biomolecules. This makes it an excellent tool for studying dynamic processes in real-time .
Comparison with Similar Compounds
Structural and Functional Comparison
Parameter | Cy5-Amine Chloride Hydrochloride | Cy5 NHS Ester | Cy3-Amine |
---|---|---|---|
Reactive Group | Primary amine (-NH2) | NHS ester | Primary amine (-NH2) |
Absorption (nm) | 649–652 | 649–652 | 550–554 |
Emission (nm) | 670–674 | 670–674 | 570–574 |
Solubility | Water/DMSO | DMF/DMSO | Water/DMSO |
Applications | Antibody labeling, nucleic acid probes | Protein labeling | Cell imaging |
Photostability and Quantum Yield
- Cy5 derivatives generally exhibit lower photostability than Cy7 due to longer excitation wavelengths but higher quantum yields than Cy3 .
Bioconjugation Efficiency
- Cy5-Amine’s primary amine group reacts with carboxylates or carbonyl groups (e.g., via EDC/sulfo-NHS coupling), while NHS esters target lysine residues. Cy5-Amine may show slower conjugation kinetics compared to NHS esters .
Critical Notes:
- Toxicity and Handling: Unlike Cetylpyridinium Chloride (a toxic surfactant ), Cy5-Amine is generally non-toxic in standard imaging applications but requires protection from light to prevent photobleaching.
- Regulatory Information : Cyanine dyes often lack standardized CAS numbers or hazard classifications comparable to industrial chemicals like Guanidine hydrochloride .
Properties
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDODHVIKOGGOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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